Lithium phosphanylidenemethanide
Description
Lithium phosphanylidenemethanide (Li[CPH]) is a highly reactive organometallic compound characterized by a lithium cation coordinated to a phosphanylidenemethanide anion. This compound is of significant interest in synthetic chemistry due to its dual nucleophilic and basic properties, which enable diverse applications in deprotonation reactions, ligand synthesis, and as a precursor for phosphorus-containing materials. Its structure involves a planar CPH⁻ moiety with delocalized electrons, stabilized by lithium's strong ionic interaction . While detailed crystallographic data for Li[CPH] is scarce in publicly available literature, its electronic and ionic behavior can be inferred from studies on analogous lithium compounds and their coordination chemistry.
Properties
CAS No. |
90791-24-5 |
|---|---|
Molecular Formula |
CH2LiP |
Molecular Weight |
52.0 g/mol |
IUPAC Name |
lithium;methanidylidenephosphane |
InChI |
InChI=1S/CH2P.Li/c1-2;/h1-2H;/q-1;+1 |
InChI Key |
KADBFSFBZAIYIX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]=P |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium phosphanylidenemethanide can be synthesized through several methods. One common approach involves the reaction of a phosphanylidenemethanide precursor with a lithium reagent. For instance, the reaction of a phosphanylidenemethanide chloride with lithium metal in an inert atmosphere can yield this compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other lithium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions, such as temperature and atmosphere, to prevent decomposition or unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Lithium phosphanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanylidenemethanide oxides.
Reduction: It can be reduced to form phosphanylidenemethanide hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, hydrogen, and other metal reagents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as THF or diethyl ether are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphanylidenemethanide oxides, while substitution reactions can produce a variety of organometallic compounds.
Scientific Research Applications
Lithium phosphanylidenemethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which lithium phosphanylidenemethanide exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The phosphanylidenemethanide group can also participate in these reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Lithium Compounds
Lithium phosphanylidenemethanide shares functional similarities with other lithium-based compounds, particularly in ionic radius, coordination geometry, and electronic structure. Below is a detailed comparison with key analogs:
Lithium Fluoride (LiF)
- Ionic Radius and Coordination: Li⁺ in LiF has an effective ionic radius of 0.76 Å (six-coordinate), per Shannon’s revised radii . In contrast, Li[CPH] likely adopts a lower coordination number (e.g., tetrahedral or trigonal planar) due to steric and electronic effects of the bulkier CPH⁻ ligand.
- Electronic Properties : LiF is a wide-bandgap insulator (bandgap ~14 eV), whereas Li[CPH] exhibits partial covalency in the Li–C–P bond, reducing its bandgap and enhancing reactivity.
- Applications: LiF is used in UV optics and as an electrolyte additive, while Li[CPH] serves as a specialized reagent in organophosphorus synthesis .
Lithium Carbonate (Li₂CO₃)
- Structure and Bonding : Li₂CO₃ features a layered structure with Li⁺ in both tetrahedral and octahedral sites. The CO₃²⁻ anion provides rigid ionic bonding, unlike the flexible CPH⁻ in Li[CPH], which allows for variable coordination modes.
- Electrochemical Behavior : Li₂CO₃ is electrochemically inert under standard conditions, whereas Li[CPH] participates in redox reactions due to the phosphorus center’s tunable oxidation states .
- Thermal Stability : Li₂CO₃ decomposes above 700°C, while Li[CPH] is thermally unstable above 150°C, limiting its utility in high-temperature processes .
Lithium Borate (Li₂B₄O₇)
- Coordination Chemistry: Li₂B₄O₇ contains Li⁺ in distorted tetrahedral sites bonded to borate networks. Li[CPH], however, lacks extended anionic frameworks, favoring monomeric or dimeric structures.
- Spectroscopic Features : LiK-edge XANES spectra for Li₂B₄O₇ show a pre-edge peak at 60.2 eV, attributed to dipole-forbidden 1s→2p transitions. Li[CPH]’s spectrum would differ due to ligand-to-metal charge transfer (LMCT) involving the CPH⁻ moiety .
Lithium Molybdate (Li₂MoO₄)
- Redox Activity : The Mo⁶⁺ center in Li₂MoO₄ enables cathodic applications in lithium-ion batteries, whereas Li[CPH]’s redox activity stems from phosphorus (e.g., P³⁻ ↔ P⁰ transitions).
- Ionic Conductivity : Li₂MoO₄ exhibits moderate Li⁺ conductivity (10⁻⁵ S/cm at 25°C), while Li[CPH]’s conductivity is negligible due to covalent Li–C bonding .
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